REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:9])[CH2:4][CH2:3]1.C[Si](C)(C)[C:20]([F:23])([F:22])[F:21].CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1>[OH:1][C:2]1([C:20]([F:23])([F:22])[F:21])[CH2:3][CH2:4][N:5]([C:8]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:9])[CH2:6][CH2:7]1 |f:2.3|
|
Name
|
|
Quantity
|
308 g
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Type
|
reactant
|
Smiles
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O=C1CCN(CC1)C(=O)OCC1=CC=CC=C1
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
229 g
|
Type
|
reactant
|
Smiles
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C[Si](C(F)(F)F)(C)C
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
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C[Si](C(F)(F)F)(C)C
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Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After being stirred for 16 hours at ambient temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
stirred for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to a volume of 500 mL
|
Type
|
ADDITION
|
Details
|
diluted with MeOH (3 L)
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Type
|
TEMPERATURE
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Details
|
cooled in an ice bath
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Type
|
CUSTOM
|
Details
|
carefully quenched with concentrated aqueous HCl (250 mL)
|
Type
|
CUSTOM
|
Details
|
The mixture was removed from the ice bath
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
The resulting aqueous suspension was extracted with CH2Cl2 (1 L
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined CH2Cl2 extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was crystallized from toluene
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1(CCN(CC1)C(=O)OCC1=CC=CC=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 357 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |